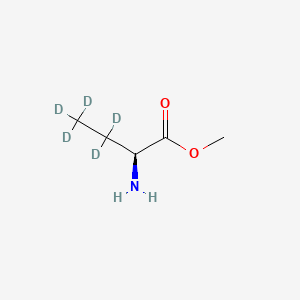
L-2-Aminobutanoate Methyl Ester-d5
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
L-2-Aminobutanoate Methyl Ester-d5 is a stable isotope-labeled compound with the molecular formula C5 D5 H6 N O2 and a molecular weight of 122.177 . It is commonly used in various scientific research applications due to its unique properties and stability.
Preparation Methods
Synthetic Routes and Reaction Conditions
L-2-Aminobutanoate Methyl Ester-d5 is synthesized through a series of chemical reactions involving the incorporation of deuterium atoms. The synthetic route typically involves the esterification of L-2-aminobutanoic acid with methanol-d4 under acidic conditions . The reaction conditions are carefully controlled to ensure the incorporation of deuterium atoms at specific positions in the molecule.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for high yield and purity, ensuring that the final product meets the required specifications for research and industrial applications .
Chemical Reactions Analysis
Types of Reactions
L-2-Aminobutanoate Methyl Ester-d5 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like ammonia or amines are used under basic conditions.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Amides and other substituted derivatives.
Scientific Research Applications
L-2-Aminobutanoate Methyl Ester-d5 is widely used in scientific research due to its stable isotope labeling. Some of its applications include:
Chemistry: Used as a reference standard in mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.
Biology: Employed in metabolic studies to trace biochemical pathways.
Medicine: Utilized in pharmacokinetic studies to understand drug metabolism.
Industry: Applied in the synthesis of labeled compounds for research and development
Mechanism of Action
The mechanism of action of L-2-Aminobutanoate Methyl Ester-d5 involves its incorporation into biochemical pathways where it acts as a tracer. The deuterium atoms in the compound allow for precise tracking using NMR and mass spectrometry. This helps in understanding the molecular targets and pathways involved in various biological processes .
Comparison with Similar Compounds
Similar Compounds
- L-2-Aminobutanoate Methyl Ester
- L-2-Aminobutyric acid, N-methyl-, methyl ester
Uniqueness
L-2-Aminobutanoate Methyl Ester-d5 is unique due to its stable isotope labeling with deuterium. This labeling provides enhanced stability and allows for precise tracking in scientific studies, making it more valuable compared to its non-labeled counterparts .
Properties
Molecular Formula |
C5H11NO2 |
|---|---|
Molecular Weight |
122.18 g/mol |
IUPAC Name |
methyl (2S)-2-amino-3,3,4,4,4-pentadeuteriobutanoate |
InChI |
InChI=1S/C5H11NO2/c1-3-4(6)5(7)8-2/h4H,3,6H2,1-2H3/t4-/m0/s1/i1D3,3D2 |
InChI Key |
ZZWPOYPWQTUZDY-DOTJASJKSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])([2H])[C@@H](C(=O)OC)N |
Canonical SMILES |
CCC(C(=O)OC)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



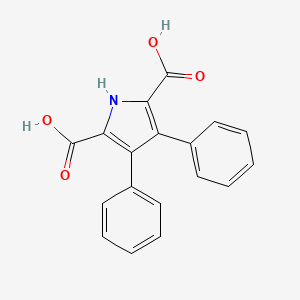
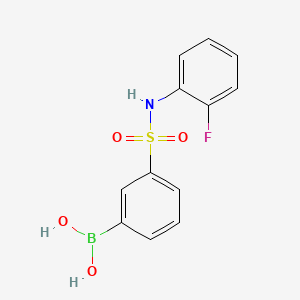
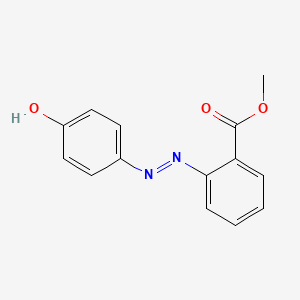
![8-[(3R)-3-aminopiperidin-1-yl]-3,7-dimethyl-1-[(4-methylquinazolin-2-yl)methyl]purine-2,6-dione](/img/structure/B13441374.png)

![[1R-[1alpha(S*),2beta(Z)]]-alpha-[[[3-Oxo-2-(2-pentenyl)cyclopentyl]acetyl]oxy]benzeneacetic Acid](/img/structure/B13441385.png)
![N-(2,4-difluorophenyl)-4-[(3-ethoxy-4-hydroxyphenyl)methyl]-5-oxo-1,3,4-thiadiazine-2-carboxamide](/img/structure/B13441390.png)
![7-(6-Benzamido-9H-purin-9-yl)-2-phenylhexahydropyrano[3,2-d][1,3]dioxin-8-yl benzoate](/img/structure/B13441392.png)
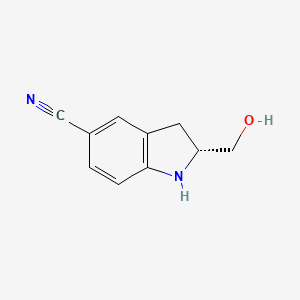
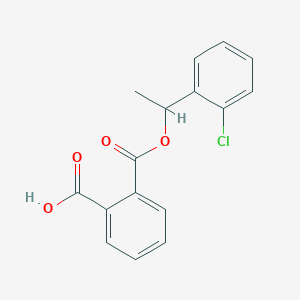
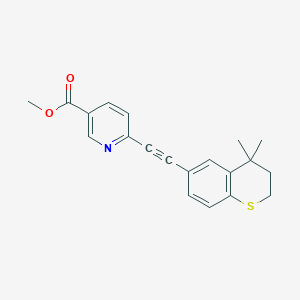
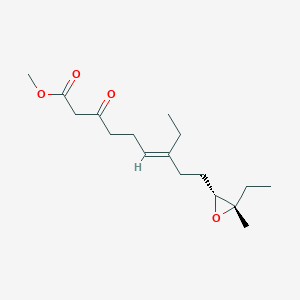
![(R)-4-[(S)-3-Boc-2,2-dimethyl-4-oxazolidinyl]-2-(Boc-amino)-1-butanol](/img/structure/B13441436.png)
